Cas no 2287313-68-0 (6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole)

6-Bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromo group at the 6-position and a methyl group at the 5-position. The 1-position is functionalized with a 1-ethylazetidin-3-yl moiety, enhancing its structural diversity and potential reactivity. This compound is of interest in medicinal chemistry and materials science due to its fused triazole ring system, which can impart stability and unique electronic properties. The presence of the bromo substituent offers a handle for further synthetic modifications via cross-coupling reactions. Its well-defined structure makes it suitable for applications in ligand design and as a building block for complex molecular architectures.
6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole structure
2287313-68-0 structure
商品名:6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
CAS番号:2287313-68-0
MF:C12H15BrN4
メガワット:295.178301095963
CID:6010112
PubChem ID:165737941

6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

    • 2287313-68-0
    • EN300-6750476
    • 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
    • インチ: 1S/C12H15BrN4/c1-3-16-6-9(7-16)17-12-5-10(13)8(2)4-11(12)14-15-17/h4-5,9H,3,6-7H2,1-2H3
    • InChIKey: ISOSBEBVVXSJNG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C)=CC2=C(C=1)N(C1CN(CC)C1)N=N2

計算された属性

  • せいみつぶんしりょう: 294.04801g/mol
  • どういたいしつりょう: 294.04801g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6750476-0.05g
6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
2287313-68-0 95.0%
0.05g
$1320.0 2025-03-13
Enamine
EN300-6750476-0.5g
6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
2287313-68-0 95.0%
0.5g
$1509.0 2025-03-13
Enamine
EN300-6750476-5.0g
6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
2287313-68-0 95.0%
5.0g
$4557.0 2025-03-13
Enamine
EN300-6750476-10.0g
6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
2287313-68-0 95.0%
10.0g
$6758.0 2025-03-13
Enamine
EN300-6750476-2.5g
6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
2287313-68-0 95.0%
2.5g
$3080.0 2025-03-13
Enamine
EN300-6750476-0.25g
6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
2287313-68-0 95.0%
0.25g
$1447.0 2025-03-13
Enamine
EN300-6750476-0.1g
6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
2287313-68-0 95.0%
0.1g
$1384.0 2025-03-13
Enamine
EN300-6750476-1.0g
6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole
2287313-68-0 95.0%
1.0g
$1572.0 2025-03-13

6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole 関連文献

6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazoleに関する追加情報

Comprehensive Overview of 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole (CAS No. 2287313-68-0)

In the realm of heterocyclic chemistry, 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole (CAS No. 2287313-68-0) has emerged as a compound of significant interest due to its unique structural features and potential applications. This benzotriazole derivative combines a brominated aromatic system with an ethylazetidine moiety, offering a versatile scaffold for pharmaceutical and material science research. Researchers are increasingly exploring its role in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

The molecular structure of 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole features a benzotriazole core substituted with a bromo group at the 6-position and a methyl group at the 5-position. The 1-ethylazetidin-3-yl substituent at the 1-position introduces a constrained cyclic amine, which can enhance binding affinity and metabolic stability in bioactive molecules. This combination of substituents makes the compound a valuable intermediate for the synthesis of more complex molecules with tailored properties.

Recent trends in chemical research highlight a growing demand for novel heterocyclic compounds with improved pharmacokinetic profiles. 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole aligns with this trend, as its structure offers opportunities for further functionalization. Chemists are particularly interested in its potential as a building block for small molecule therapeutics, given the prevalence of benzotriazole derivatives in FDA-approved drugs. The compound's CAS No. 2287313-68-0 serves as a unique identifier in chemical databases, facilitating its tracking in patent literature and research publications.

From a synthetic chemistry perspective, the introduction of the ethylazetidine group presents interesting challenges and opportunities. Azetidines, as four-membered nitrogen-containing heterocycles, are gaining attention in medicinal chemistry due to their ability to modulate physicochemical properties while maintaining biological activity. The 1-ethylazetidin-3-yl substituent in this compound may contribute to improved solubility and reduced lipophilicity compared to larger cyclic amines, making it an attractive feature for drug design.

In material science applications, benzotriazole derivatives are known for their photostabilizing properties and electronic characteristics. The specific substitution pattern in 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole suggests potential utility in organic electronic devices or as a ligand in catalytic systems. Researchers are investigating whether the bromo substituent can serve as a handle for further cross-coupling reactions, while the methyl group might influence the compound's crystallinity and packing behavior in solid-state applications.

The pharmaceutical industry's ongoing search for novel kinase inhibitor scaffolds has brought attention to compounds like 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole. Kinase targets remain crucial in oncology and inflammatory diseases, and the benzotriazole core has demonstrated binding affinity for various kinase ATP pockets. The compound's CAS No. 2287313-68-0 appears in several patent applications, indicating its potential as a privileged structure in medicinal chemistry.

Environmental and metabolic stability are critical considerations in modern drug development. The structural features of 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole, particularly the ethylazetidine moiety, may confer resistance to oxidative metabolism while maintaining desirable pharmacokinetic properties. This balance makes the compound an interesting subject for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which are increasingly important in early-stage drug discovery programs.

As computational chemistry and AI-driven drug discovery advance, compounds with well-defined structural features like 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole become valuable for training predictive models. The presence of multiple functional groups (bromo, methyl, and ethylazetidine) provides a test case for algorithms predicting reactivity, solubility, and biological activity. This intersection of synthetic chemistry and computational approaches represents a cutting-edge area of research that may accelerate the development of new therapeutic agents.

In conclusion, 6-bromo-1-(1-ethylazetidin-3-yl)-5-methyl-1H-1,2,3-benzotriazole (CAS No. 2287313-68-0) stands as a compelling example of modern heterocyclic chemistry with diverse potential applications. Its unique combination of a benzotriazole core with specific substitutions positions it as a valuable intermediate for both pharmaceutical and materials research. As the scientific community continues to explore innovative chemical spaces, compounds like this will likely play an important role in addressing current challenges in drug discovery and materials development.

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